6-(2-Thienyl)-2-pyridinecarboxaldehyde
Overview
Description
6-(2-Thienyl)-2-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a thienyl group and an aldehyde functional group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 6-(2-Thienyl)-2-pyridinecarboxaldehyde may also participate in similar reactions.
Biochemical Pathways
For instance, some thiazole derivatives have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . It has been used in the synthesis of polymers for organic photovoltaics
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time in laboratory settings .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Thienyl)-2-pyridinecarboxaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with 2-bromopyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Thienyl)-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using organometallic reagents.
Major Products Formed:
Oxidation: 6-(2-Thienyl)-2-pyridinecarboxylic acid.
Reduction: 6-(2-Thienyl)-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Thienyl)-2-pyridinecarboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a ligand in catalysis.
Comparison with Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the pyridine ring, making it less versatile in certain chemical reactions.
2-Pyridinecarboxaldehyde: Lacks the thienyl group, reducing its potential for π-π interactions and unique reactivity.
6-(2-Thienyl)-2,2’-bipyridine: Contains an additional pyridine ring, offering different coordination chemistry and applications.
Uniqueness: 6-(2-Thienyl)-2-pyridinecarboxaldehyde is unique due to the presence of both a thienyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJKPQZABOKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442040 | |
Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208111-00-6 | |
Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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